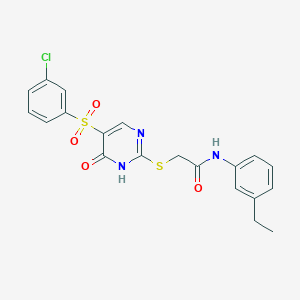

N-benzyl-2-bromo-3-methylbutanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-benzyl-2-bromo-3-methylbutanamide is a chemical compound with the molecular formula C12H16BrNO and a molecular weight of 270.17 . It is used in biochemical research .

Synthesis Analysis

N-benzyl-2-bromo-3-methylbutanamide is used in Ni-pybox catalyzed asymmetric Negishi couplings . The process tolerates a variety of functional groups and affords the desired product in good yield and in high enantiomeric excess .Molecular Structure Analysis

The InChI code for N-benzyl-2-bromo-3-methylbutanamide is 1S/C12H16BrNO/c1-9(2)11(13)12(15)14-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3, (H,14,15) .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

A study focused on the synthesis and biological activity screening of novel N-(α-bromoacyl)-α-amino esters, closely related to N-benzyl-2-bromo-3-methylbutanamide. These compounds were investigated for their cytotoxicity, anti-inflammatory, and antibacterial activities. It was found that they exhibit low levels of cytotoxicity and lack antibacterial and anti-inflammatory activities at tested concentrations, which may be beneficial for their incorporation in prodrugs (Yancheva et al., 2015).

Anticonvulsant and Pain-Attenuating Properties

Research into primary amino acid derivatives of N-benzyl-2-bromo-3-methylbutanamide demonstrated potent activities in animal models for anticonvulsant effects and neuropathic pain. The modification of the N-benzylamide site influenced the anticonvulsant activities, where electron-withdrawing groups retained activity. These findings suggest that certain derivatives represent a novel class of anticonvulsants with potential therapeutic applications (King et al., 2011).

Herbicidal Activity

Optically active derivatives of N-benzylbutanamides were studied for their herbicidal activity against various plant species. The research indicated that the R-configuration at the acid moiety and the S-configuration at the amine moiety were crucial for high herbicidal activity. This study showcases the potential of N-benzyl-2-bromo-3-methylbutanamide derivatives in developing new herbicides (Osamu et al., 2010).

Matrix Metalloproteinase Inhibition

A derivative of N-benzyl-2-bromo-3-methylbutanamide was reported for its potent inhibition of matrix metalloproteinases, important for human PET studies. The synthesis approach and the automated radiosynthesis for the compound were developed, highlighting its application in medical imaging and potential therapeutic uses (Wagner et al., 2011).

Xanthine Oxidase Inhibitory Activity

The inhibitory activity against xanthine oxidase, an enzyme involved in purine metabolism leading to the production of uric acid, was investigated for N-(α-bromoacyl)-α-amino esters. Although the compounds did not show significant inhibitory effects at tested concentrations, their favorable pharmacokinetic behavior and toxicological properties were noted, suggesting their potential in drug development strategies (Smelcerovic et al., 2016).

Safety and Hazards

Propiedades

IUPAC Name |

N-benzyl-2-bromo-3-methylbutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c1-9(2)11(13)12(15)14-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVDSXPGCKZKVMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC1=CC=CC=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-bromo-3-methylbutanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-8,8-dioxo-8lambda6-thiabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2580593.png)

![(1R,3S)-3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-fluorocyclopentane-1-carboxylic acid](/img/structure/B2580594.png)

![2-chloro-N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]acetamide](/img/structure/B2580598.png)

![N-(1,3-benzodioxol-5-ylmethyl)-6-[1-(4-chlorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/no-structure.png)

![ethyl 4-(4-chlorophenyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2580603.png)

![ethyl 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate](/img/structure/B2580604.png)

![N-(3,4-Dimethoxyphenyl)-2-{[2-(3-fluorophenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide](/img/structure/B2580612.png)